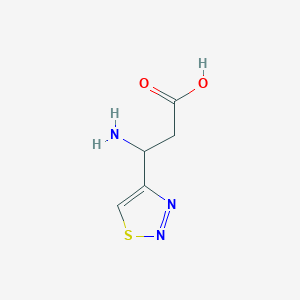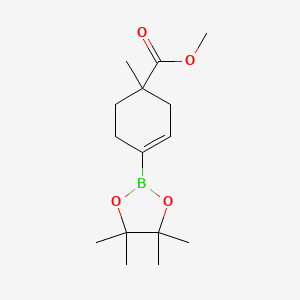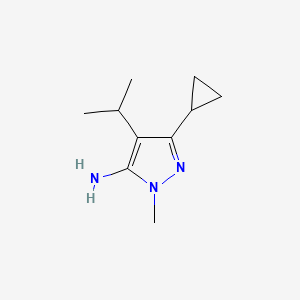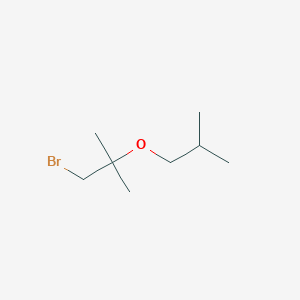
4-Chloro-2,3,6-trifluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,3,6-trifluorophenol is a fluorinated phenol derivative with the molecular formula C6H2ClF3O. This compound is characterized by the presence of chlorine and fluorine atoms attached to a phenol ring, making it a unique and valuable chemical in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3,6-trifluorophenol typically involves the electrophilic aromatic substitution of phenol derivatives. One common method includes the reaction of parachloroaniline with acyl chloride in the presence of a methylbenzene solvent to obtain an intermediate. This intermediate is then subjected to a Friedel-Crafts reaction with trifluoro-acetyl chloride in the presence of a Lewis acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product. Solid-phase extraction and purification techniques are commonly used to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,3,6-trifluorophenol undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of corresponding hydroxy derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace the chlorine or fluorine atoms on the phenol ring.
Common Reagents and Conditions
Oxidation: Fenton’s reagent, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2,3,6-trifluorophenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2,3,6-trifluorophenol involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The presence of electron-withdrawing fluorine atoms enhances its reactivity towards nucleophiles, facilitating various substitution reactions. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trifluorophenol: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
2,4,6-Trichlorophenol: Contains chlorine atoms but no fluorine, leading to different reactivity and applications.
3,4,5-Trifluorophenol: Another fluorinated phenol with different substitution patterns, affecting its chemical behavior and applications.
Uniqueness
4-Chloro-2,3,6-trifluorophenol is unique due to the combination of chlorine and fluorine atoms on the phenol ring. This unique substitution pattern enhances its reactivity and makes it suitable for a wide range of chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H2ClF3O |
|---|---|
Molecular Weight |
182.53 g/mol |
IUPAC Name |
4-chloro-2,3,6-trifluorophenol |
InChI |
InChI=1S/C6H2ClF3O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H |
InChI Key |
RJNMOLXDPKEKAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-8-fluoroimidazo[1,5-a]pyridine](/img/structure/B13063996.png)



![2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one;2-chloro-2,2-difluoroaceticacid](/img/structure/B13064029.png)



![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13064044.png)


